(+)-(3S,4S)-trans-3,4-Dihydro-3,4-dihydroxybenz(a)anthracene
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Overview
Description
(+)-(3S,4S)-trans-3,4-Dihydro-3,4-dihydroxybenz(a)anthracene is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-(3S,4S)-trans-3,4-Dihydro-3,4-dihydroxybenz(a)anthracene typically involves multi-step organic reactions. One common method includes the catalytic hydrogenation of benz(a)anthracene derivatives under controlled conditions to introduce the dihydroxy groups at the 3 and 4 positions. The reaction conditions often require specific catalysts, such as palladium on carbon (Pd/C), and solvents like ethanol or methanol to facilitate the hydrogenation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes, utilizing high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The choice of catalysts and reaction conditions is optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
(+)-(3S,4S)-trans-3,4-Dihydro-3,4-dihydroxybenz(a)anthracene undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: Further reduction can lead to the saturation of the aromatic rings.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with catalysts such as Pd/C.
Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.
Major Products
Scientific Research Applications
(+)-(3S,4S)-trans-3,4-Dihydro-3,4-dihydroxybenz(a)anthracene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying PAH behavior.
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of (+)-(3S,4S)-trans-3,4-Dihydro-3,4-dihydroxybenz(a)anthracene involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups play a crucial role in these interactions, facilitating binding and subsequent biological effects. The compound may influence various biochemical pathways, leading to its observed effects in different applications.
Comparison with Similar Compounds
Similar Compounds
Benz(a)anthracene: A parent compound without the hydroxyl groups.
Dihydroxybenz(a)anthracene: Variants with hydroxyl groups at different positions.
Other PAHs: Compounds like chrysene and benzo(a)pyrene with similar aromatic structures.
Uniqueness
(+)-(3S,4S)-trans-3,4-Dihydro-3,4-dihydroxybenz(a)anthracene is unique due to its specific stereochemistry and the presence of hydroxyl groups, which confer distinct chemical and biological properties compared to other PAHs. These features make it a valuable compound for various research and industrial applications.
Properties
CAS No. |
67335-43-7 |
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Molecular Formula |
C18H14O2 |
Molecular Weight |
262.3 g/mol |
IUPAC Name |
(3S,4S)-3,4-dihydrobenzo[a]anthracene-3,4-diol |
InChI |
InChI=1S/C18H14O2/c19-17-8-7-14-15(18(17)20)6-5-13-9-11-3-1-2-4-12(11)10-16(13)14/h1-10,17-20H/t17-,18-/m0/s1 |
InChI Key |
KUBYVPFVNKJERF-ROUUACIJSA-N |
Isomeric SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C=C[C@@H]([C@H]4O)O |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C=CC(C4O)O |
Origin of Product |
United States |
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